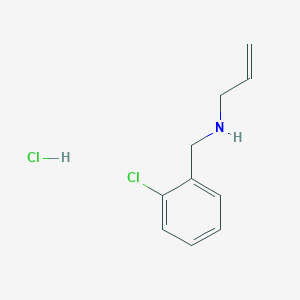

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride

Description

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride is a chlorinated benzylamine derivative with a propenylamine backbone. The compound features a 2-chlorobenzyl group attached to a propen-1-amine chain, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZWXMURBBEELK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride can be synthesized through several routes. One common method involves the reaction of 2-chlorobenzyl chloride with 1-propylamine under basic conditions. The reaction typically proceeds as follows:

Reactants: 2-chlorobenzyl chloride and 1-propylamine.

Conditions: Basic conditions, often using a base such as sodium hydroxide.

Procedure: The reactants are mixed and allowed to react, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are also implemented to handle the reactants and products safely.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride is a chemical compound with potential applications in scientific research. It features a chlorobenzyl group attached to a propenylamine group, giving it unique structural properties.

Scientific Research Applications

- Building Block in Synthesis this compound can be used as a building block for synthesizing complex organic molecules.

- Biological Studies It is investigated for potential biological activities, specifically its interactions with neurotransmitter systems and its influence on cellular processes. Studies focus on its binding affinities and effects on various receptors, particularly those involved in neurotransmission.

Comparison with Similar Compounds

this compound is structurally similar to other compounds, such as N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride, which contains a methoxy group instead of a propenyl group. The specific combination of a chlorobenzyl group and a propenylamine backbone gives this compound distinct chemical and biological properties, making it valuable for research and industrial applications compared to similar compounds.

Case Studies

While specific case studies on this compound are not available in the search results, a study utilizes a metal-free multicomponent reaction strategy for synthesizing allyl amines . The study describes decarboxylative coupling combined with the Petasis reaction . N-Propyl-2-propen-1-amine hydrochloride has demonstrated antimicrobial efficacy against bacterial strains, and also demonstrated dose-dependent reduction in cell viability.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 18 |

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Mechanism of Action

The mechanism by which N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Clobenzorex Hydrochloride (N-(2-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride)

- Molecular Formula : C₁₆H₁₉Cl₂N

- CAS : 5843-53-8

- Key Features : Contains a phenyl group on the propanamine chain, increasing hydrophobicity.

- Structural Differences: The phenyl substitution distinguishes it from the target compound, likely enhancing lipophilicity and altering receptor binding profiles. Clobenzorex is a known anorectic agent, suggesting pharmacological relevance for appetite suppression .

N-(2-Chlorobenzyl)-1-phenylethanamine Hydrochloride

N-(2-Chlorobenzyl)ethanamine Hydrochloride

- Molecular Formula : C₉H₁₃Cl₂N

- CAS : 102236-56-6

- Key Features : Simplest analog with a two-carbon chain .

- Comparison : The shorter chain reduces molecular weight (MW = 218.12) and may enhance aqueous solubility. However, reduced chain length might limit interactions with hydrophobic binding pockets .

1-(2-Chlorophenyl)-2-methylpropylamine Hydrochloride

- Molecular Formula : C₁₁H₁₆Cl₂N

- CAS: Not explicitly provided (PubChem CID: 54593120)

- Key Features : Branched propyl chain and methyl-substituted amine.

- The methyl group on the amine may alter basicity and membrane permeability .

2-(3-Chlorophenoxy)propan-1-amine Hydrochloride

N-(4-Ethylbenzyl)-2-propen-1-amine Hydrochloride

- Molecular Formula : C₁₂H₁₇Cl₂N

- CAS : 1049678-44-5

- Key Features : 4-Ethylbenzyl substitution instead of 2-chlorobenzyl.

Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight | LogP* (Predicted) | Water Solubility (mg/mL)* |

|---|---|---|---|---|

| N-(2-Chlorobenzyl)-2-propen-1-amine HCl | C₁₀H₁₃Cl₂N | 230.12 | ~2.5 | ~10 |

| Clobenzorex HCl | C₁₆H₁₉Cl₂N | 296.23 | ~3.8 | ~5 |

| N-(2-Chlorobenzyl)ethanamine HCl | C₉H₁₃Cl₂N | 218.12 | ~2.0 | ~15 |

| 2-(3-Chlorophenoxy)propan-1-amine HCl | C₉H₁₃Cl₂NO | 222.11 | ~1.8 | ~20 |

Key Research Findings

Structural Activity Relationships (SAR) :

- The 2-chlorobenzyl group is critical for π-π stacking interactions in receptor binding (inferred from and ).

- Chain length : Longer chains (e.g., propenyl in the target compound vs. ethyl in ) enhance lipophilicity but may reduce solubility .

- Substituent position : Para-substituted analogs (e.g., 4-ethylbenzyl in ) show reduced electronegativity compared to ortho-chloro derivatives, affecting electronic distribution .

Synthetic Challenges :

- Brominated intermediates () and nickel catalysts () are used for complex analogs, increasing synthesis complexity .

Biological Activity

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C10H12ClN·HCl

- Molar Mass: Approximately 236.11 g/mol

- Structural Features: The compound consists of a chlorinated benzyl group attached to a propen-1-amine structure, which contributes to its unique reactivity and biological interactions.

This compound interacts with various biological targets, leading to diverse pharmacological effects. The primary mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by mimicking natural substrates, thereby blocking their catalytic functions. This mechanism is crucial for its potential therapeutic applications in treating diseases that involve enzyme dysregulation.

- Receptor Interaction: It has been shown to bind to specific cellular receptors, influencing signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

Recent research has highlighted the compound's potential in various biological assays:

- Antiproliferative Activity: Studies have demonstrated that this compound can significantly inhibit cell proliferation in cancer cell lines, with IC50 values indicating its potency against specific tumor types .

- Mechanistic Insights: The compound has been observed to induce apoptosis in cancer cells, activating caspases involved in both intrinsic and extrinsic apoptotic pathways .

Case Studies

- Breast Cancer Model: In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of lung metastasis in a mouse model, indicating its potential as an anti-metastatic agent .

- Antimicrobial Evaluation: Another study reported promising antimicrobial activity against E. coli, suggesting that the chlorinated structure enhances its antibacterial properties .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzylamines but exhibits unique biological properties due to its specific substitutions:

| Compound Name | Biological Activity |

|---|---|

| N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride | Enzyme inhibition |

| Benzyl chloride | Chemical intermediate |

| N-(2-Chlorobenzyl)-substituted hydroxamate | Antimicrobial properties |

Q & A

Basic: What synthetic strategies are effective for preparing N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution or reductive amination. For example, 2-chlorobenzylamine can react with allyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form the tertiary amine, followed by HCl treatment to yield the hydrochloride salt . Optimization requires monitoring reaction temperature (typically 50–80°C) and stoichiometry to minimize by-products like over-alkylation. Purification via recrystallization from ethanol/water mixtures improves yield (reported ~24% for analogous compounds) . Challenges include controlling regioselectivity and avoiding polymerization of the allyl group.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H-NMR in CDCl₃ can confirm the allyl moiety (δ 4.5–5.5 ppm for vinyl protons) and benzyl group (aromatic protons at δ 7.2–7.4 ppm). Quaternary carbons in the benzylamine structure are identifiable via ¹³C-NMR .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., m/z 357.0 calculated vs. 357.9 observed for related compounds) .

- HPLC : Reverse-phase HPLC with UV detection at 254 nm assesses purity (>95% recommended for pharmacological studies) .

Advanced: How do structural modifications of the benzyl or allyl groups influence the compound’s biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies show that:

- Benzyl Substituents : Electron-withdrawing groups (e.g., Cl at the ortho position) enhance receptor binding by increasing electrophilicity. For instance, N-(2-chlorobenzyl) derivatives exhibit higher α-receptor blockade compared to unsubstituted analogs .

- Allyl Chain Length : Short chains (e.g., propenyl) improve metabolic stability over longer alkyl chains, as seen in serotonin receptor studies where cyclopropyl modifications increased selectivity for 5-HT2C receptors .

- Chirality : Enantiomers (e.g., (+)-27 in ) show divergent activity profiles, necessitating chiral resolution techniques like chiral HPLC .

Advanced: What computational methods predict the binding affinity of this compound to α-adrenergic or serotonin receptors?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate interactions with receptor binding pockets (e.g., α-receptor’s hydrophobic cleft). Docking scores correlate with experimental IC₅₀ values for related benzylamine derivatives .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over time, identifying key residues (e.g., Asp113 in α-receptors) for hydrogen bonding .

- QSAR Models : Quantitative structure-activity relationship models using descriptors like logP and polar surface area predict bioavailability and CNS penetration .

Advanced: How can enantiomeric purity be validated, and what impact does it have on pharmacological outcomes?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases to resolve enantiomers. Retention time differences ≥1.5 minutes indicate baseline separation .

- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental CD spectra to known standards .

- Pharmacological Impact : In , the (+)-enantiomer of a cyclopropyl analog showed 10-fold higher 5-HT2C receptor affinity than the (-)-form, emphasizing the need for enantiopure synthesis in drug development .

Basic: What in vitro assays are recommended for evaluating α-receptor blocking activity?

Methodological Answer:

- Radioligand Binding Assays : Use ³H-prazosin to quantify displacement at α₁-receptors in rat aortic membrane preparations. IC₅₀ values <1 μM indicate high potency .

- Functional Assays : Isolated tissue models (e.g., rat vas deferens) measure inhibition of norepinephrine-induced contractions. EC₅₀ values correlate with in vivo efficacy .

- Cell-Based cAMP Assays : HEK293 cells transfected with α₂-receptors assess inhibition of forskolin-induced cAMP production, providing insight into G-protein coupling .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Catalyst Selection : Asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP) ensures enantioselectivity but requires rigorous optimization of pressure (10–50 bar H₂) and solvent (MeOH/THF) .

- Process Controls : In-line FTIR monitors reaction progress to prevent racemization. Temperature gradients >5°C in large reactors can degrade enantiopurity, necessitating precise cooling .

- Crystallization : Chiral resolving agents (e.g., tartaric acid) enhance enantiomeric excess (ee) during salt formation, achieving >98% ee in pilot-scale batches .

Basic: How does the hydrochloride salt form affect solubility and stability compared to the free base?

Methodological Answer:

- Solubility : The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL in water vs. <1 mg/mL for the free base), critical for in vivo dosing.

- Stability : Hygroscopicity of the salt necessitates storage under anhydrous conditions (desiccators, N₂ atmosphere) to prevent hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.